2,4,6-Trifluoro-3,5-bis(hydroxymethyl)benzotrifluoride
Overview
Description
2,4,6-Trifluoro-3,5-bis(hydroxymethyl)benzotrifluoride is a highly specialized fluorinated compound known for its unique chemical properties and versatile applications. This compound, identified by the CAS number 510768-15-7, is a valuable asset for researchers and scientists across various fields .
Mechanism of Action
Target of Action
Similar organoboron compounds are often used in suzuki–miyaura (sm) cross-coupling reactions . The target in this case would be the palladium catalyst, which facilitates the formation of carbon-carbon bonds .
Mode of Action
In the context of SM coupling, the organoboron compound undergoes transmetalation with a palladium (II) complex . This process involves the transfer of an organic group from boron to palladium . The resulting complex can then undergo reductive elimination to form a new carbon-carbon bond .
Biochemical Pathways
In general, organoboron compounds used in sm coupling can influence a wide range of synthetic pathways by enabling the formation of complex organic structures .
Result of Action
The primary result of the action of [2,4,6-Trifluoro-3-(hydroxymethyl)-5-(trifluoromethyl)phenyl]methanol in an SM coupling reaction would be the formation of a new carbon-carbon bond . This can enable the synthesis of a wide range of organic compounds .
Action Environment
The efficacy and stability of [2,4,6-Trifluoro-3-(hydroxymethyl)-5-(trifluoromethyl)phenyl]methanol, like other organoboron reagents, can be influenced by various environmental factors. These include the reaction conditions (e.g., temperature, pressure), the presence of other reagents, and the specific properties of the palladium catalyst .
Preparation Methods
Synthetic Routes and Reaction Conditions
The specific synthetic routes and reaction conditions can vary, but they generally involve the use of fluorinating agents and hydroxymethylating reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactions using specialized equipment to ensure the purity and yield of the final product. The exact methods can vary depending on the manufacturer, but they often include steps to purify and isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trifluoro-3,5-bis(hydroxymethyl)benzotrifluoride can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl groups can yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups onto the benzene ring .
Scientific Research Applications
2,4,6-Trifluoro-3,5-bis(hydroxymethyl)benzotrifluoride has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialized materials and chemicals.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2,4,6-Trifluoro-3,5-bis(hydroxymethyl)benzotrifluoride include:
- 2,4,6-Trifluorobenzotrifluoride
- 2,3,5,6-Tetrafluorobenzotrifluoride
Uniqueness
What sets this compound apart from these similar compounds is the presence of both trifluoromethyl and hydroxymethyl groups on the benzene ring. This unique combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for specialized applications .
Properties
IUPAC Name |
[2,4,6-trifluoro-3-(hydroxymethyl)-5-(trifluoromethyl)phenyl]methanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F6O2/c10-6-3(1-16)7(11)5(9(13,14)15)8(12)4(6)2-17/h16-17H,1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKRETZCBQZCTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1F)C(F)(F)F)F)CO)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301189624 | |
Record name | 1,3-Benzenedimethanol, 2,4,6-trifluoro-5-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301189624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
510768-15-7 | |
Record name | 1,3-Benzenedimethanol, 2,4,6-trifluoro-5-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=510768-15-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Benzenedimethanol, 2,4,6-trifluoro-5-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301189624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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